Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)-
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Overview
Description
Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- is a synthetic organic compound with the molecular formula C15H12ClNO4. It is known for its role as a selective inhibitor of the transient receptor potential melastatin member 4 (TRPM4), a protein involved in various physiological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and benzoic acid derivatives.
Formation of 4-chlorophenoxyacetic acid: 4-chlorophenol is reacted with chloroacetic acid under basic conditions to form 4-chlorophenoxyacetic acid.
Acylation: The 4-chlorophenoxyacetic acid is then acylated with an appropriate benzoic acid derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- can undergo oxidation reactions, typically forming carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its role in modulating ion channels and cellular signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the TRPM4 channel. This inhibition prevents the influx of sodium and calcium ions, thereby modulating cellular excitability and protecting against excitotoxicity. The molecular targets include the TRPM4 protein, and the pathways involved are related to ion homeostasis and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(((2-chlorophenoxy)acetyl)amino)benzoic acid: Another TRPM4 inhibitor with similar structure and function.
4-Aminobenzoic acid: Shares the benzoic acid core but differs in functional groups and biological activity.
4-(4-Chlorophenoxy)benzoic acid: Similar in structure but lacks the acylamino group, leading to different chemical properties.
Uniqueness
Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- is unique due to its selective inhibition of TRPM4 without significant activity against other TRP channels. This selectivity makes it a valuable tool in studying TRPM4-related physiological and pathological processes .
Properties
CAS No. |
54393-15-6 |
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Molecular Formula |
C15H12ClNO4 |
Molecular Weight |
305.71 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-11-3-7-13(8-4-11)21-9-14(18)17-12-5-1-10(2-6-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
InChI Key |
QIOBRXCJIOTMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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